7-Mercapto-4-méthyl-2H-chromène-2-one

Vue d'ensemble

Description

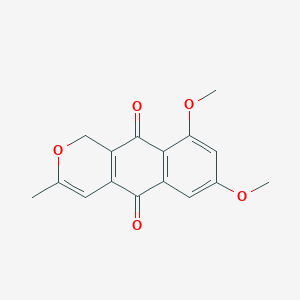

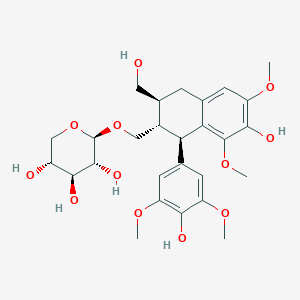

7-Mercapto-4-methylcoumarin, also known as 4-Methyl-7-thioumbelliferone, is a chemical compound with the empirical formula C10H8O2S . It has a molecular weight of 192.23 .

Synthesis Analysis

The synthesis of 7-Mercapto-4-methylcoumarin involves the reaction of 7-mercapto-4-methylcoumarin with iodine . The structure of the synthesized compound was determined using NMR spectroscopy and X-ray diffraction combined with Raman and IR spectroscopy .Molecular Structure Analysis

The molecular structure of 7-Mercapto-4-methylcoumarin has been studied using various techniques. Molecular dynamics (MD) simulations, reference-free grazing incidence X-ray fluorescence (GIXRF), and X-ray photoelectron spectroscopy (XPS) have been used to investigate the nature of the molecule/surface interface .Chemical Reactions Analysis

The chemical reactions involving 7-Mercapto-4-methylcoumarin have been studied. For instance, the reaction of 7-mercapto-4-methylcoumarin with 1-mono- and 1,1-dimethyl propargyl alcohols in H3PO4 resulted in the corresponding β-(7-coumarinthio)ketones with a rearrangement of the carbon chain of propargyl .Physical and Chemical Properties Analysis

7-Mercapto-4-methylcoumarin has a molecular weight of 192.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass and monoisotopic mass of the compound are 192.02450067 g/mol .Applications De Recherche Scientifique

Sondes fluorescentes

Ce composé est utilisé dans le développement de sondes fluorescentes en raison de ses propriétés optiques. Ces sondes sont essentielles dans divers domaines tels que la biochimie et le diagnostic médical, où elles aident à visualiser et à suivre les processus biologiques .

Activité antimicrobienne

Des études ont montré que les dérivés de ce composé présentent une activité antimicrobienne significative contre diverses bactéries, notamment Staphylococcus pneumoniae, Pseudomonas aeruginosa, Bacillus subtilis, Bacillus cereus et Salmonella panama .

Propriétés optoélectroniques

Les propriétés optoélectroniques de la 7-mercapto-4-méthylcoumarine en font un candidat pour la conception d'applications de cellules solaires et de lasers. Sa structure moléculaire contribue à son efficacité dans ces technologies .

Synthèse d'hétérocycles

Ce composé est également impliqué dans la synthèse de divers composés hétérocycliques, qui sont cruciaux dans les produits pharmaceutiques et la science des matériaux. Le processus implique souvent des réactions de S-alkylation ou de S-benzylation .

Applications pharmaceutiques

Les mercapto-coumarines, y compris la 7-mercapto-4-méthylcoumarine, ont été mises en évidence pour leur potentiel dans les produits pharmaceutiques en raison de leurs activités biologiques. Cela inclut leurs rôles dans le développement de médicaments et les applications thérapeutiques .

Simulations moléculaires

En chimie computationnelle, les données de ce composé peuvent être utilisées dans des simulations moléculaires pour prédire les interactions et les comportements dans des systèmes plus vastes. Des logiciels comme Amber et GROMACS utilisent ces données pour les simulations .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known to be used as a fluorescent probe in biochemical and molecular biology research , suggesting that it may interact with various cellular components.

Mode of Action

As a fluorescent probe, it likely interacts with its targets by binding to them and emitting fluorescence, which can be detected and measured . This allows researchers to track the movement and interactions of the compound within cells.

Biochemical Pathways

Given its use as a fluorescent probe, it may be involved in various pathways depending on the specific targets it is used to study .

Pharmacokinetics

It is known to have high gi absorption and is bbb permeant . Its Log Po/w (iLOGP) is 2.1 .

Result of Action

As a fluorescent probe, its primary function is to emit fluorescence when bound to its target, allowing for the visualization and study of various cellular processes .

Action Environment

It is known to be soluble in organic solvents such as ether and methanol, but insoluble in water . This suggests that its action and stability may be influenced by the solvent environment.

Analyse Biochimique

Biochemical Properties

7-Mercapto-4-methyl-2H-chromen-2-one is known for its fluorescent properties and is often used as a fluorescent probe and dye in biochemical and molecular biology research

Cellular Effects

Due to its fluorescent properties, it is often used as a marker for live cells to study intracellular transport processes and apoptosis .

Propriétés

IUPAC Name |

4-methyl-7-sulfanylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2S/c1-6-4-10(11)12-9-5-7(13)2-3-8(6)9/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDNGJQDDNBAHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405608 | |

| Record name | 7-Mercapto-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137215-27-1 | |

| Record name | 7-Mercapto-4-methylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137215-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Mercapto-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Mercapto-4-methylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-(-)-1-[N-(1-Ethoxycarbonyl-3-phenylpropyl)-N-trifluoroacetyl]-L-lysine](/img/structure/B161735.png)

![2-Fluoro-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B161749.png)

![[(3S,4Ar,6aR,6aR,6bR,8aS,12aS,14aR,14bR)-4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicen-3-yl] acetate](/img/structure/B161761.png)

![Tricyclo[2.2.1.02,6]heptan-3-amine, 1,7,7-trimethyl-, stereoisomer (9CI)](/img/structure/B161763.png)